
1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride, commonly known as Diphemanil Methylsulfate, is a quaternary ammonium antimuscarinic agent used in the treatment of various medical conditions. This compound was first synthesized in the 1950s and has since been extensively studied for its pharmacological properties.
Mécanisme D'action
Diphemanil Methylsulfate acts as an antimuscarinic agent by blocking the action of acetylcholine at muscarinic receptors. This results in the inhibition of smooth muscle contraction, which leads to relaxation of the gastrointestinal tract and urinary bladder. It also has a negative chronotropic effect, which slows down the heart rate.
Biochemical and Physiological Effects
Diphemanil Methylsulfate has several biochemical and physiological effects. It has been shown to inhibit the release of acetylcholine from the parasympathetic nerve endings, which leads to the inhibition of smooth muscle contraction. It also has a negative chronotropic effect, which slows down the heart rate. Additionally, it has been found to have antispasmodic effects on the gastrointestinal tract and urinary bladder.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Diphemanil Methylsulfate is its ability to inhibit smooth muscle contraction, which makes it a useful tool in the study of gastrointestinal and urinary disorders. However, one of the limitations of this compound is its potential to cause adverse effects such as dry mouth, blurred vision, and constipation. Additionally, its use in animal studies may be limited due to its potential to cause bradycardia.
Orientations Futures
There are several future directions for the study of Diphemanil Methylsulfate. One area of research could be the development of new formulations of this compound that have improved pharmacokinetic properties. Another area of research could be the study of the long-term effects of this compound on the gastrointestinal and urinary systems. Additionally, the potential use of Diphemanil Methylsulfate in the treatment of other medical conditions could be explored.
Conclusion
In conclusion, Diphemanil Methylsulfate is a quaternary ammonium antimuscarinic agent that has been extensively studied for its pharmacological properties. It has several medical applications and has been used in the treatment of various medical conditions. Its mechanism of action involves the inhibition of smooth muscle contraction and the negative chronotropic effect. Although it has some limitations, it remains a useful tool in the study of gastrointestinal and urinary disorders, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of Diphemanil Methylsulfate involves the reaction of 1,1-Diphenylbutylamine with methylsulfuric acid to form the methylsulfate salt. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Diphemanil Methylsulfate has been extensively studied for its pharmacological properties and has been found to have a wide range of medical applications. It has been used in the treatment of various medical conditions such as irritable bowel syndrome, urinary incontinence, and bradycardia. It has also been used as an antispasmodic agent in the treatment of gastrointestinal disorders.
Propriétés
Numéro CAS |
101491-77-4 |
|---|---|
Nom du produit |
1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride |
Formule moléculaire |
C23H33ClN2O2 |
Poids moléculaire |
405 g/mol |
Nom IUPAC |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H32N2O2.ClH/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)24-22(26)27-19-18-25(5-2)6-3;/h7-16H,4-6,17-19H2,1-3H3,(H,24,26);1H |
Clé InChI |
HSPGRLNJPAMGGH-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-] |
SMILES canonique |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-] |
Synonymes |
1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



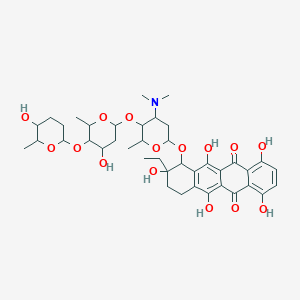
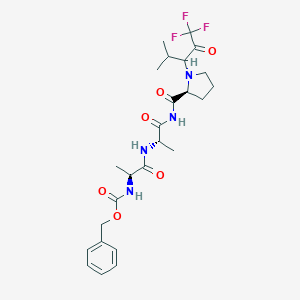
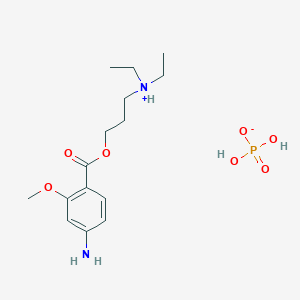
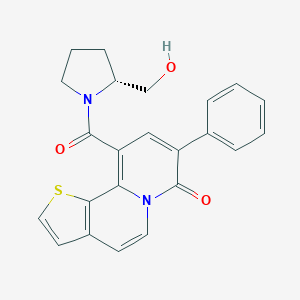
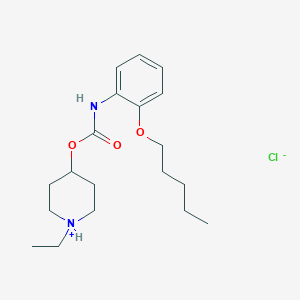
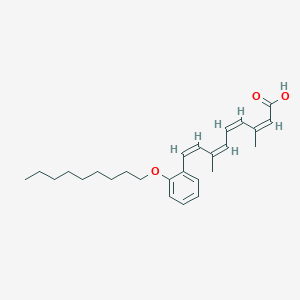
![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)

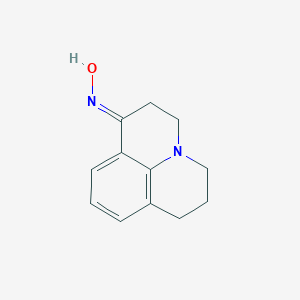
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
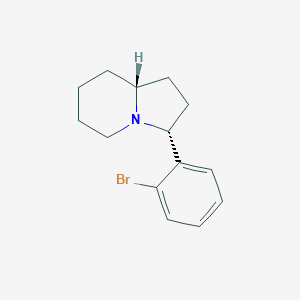
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)